molecular formula C24H24O9 B2667226 (-)-Steganacin CAS No. 41451-68-7

(-)-Steganacin

Katalognummer B2667226
CAS-Nummer: 41451-68-7
Molekulargewicht: 456.447
InChI-Schlüssel: XJTXBUKLGQCZHC-XFQAVAEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Steganacin is a natural product that has been isolated from the bark of the tree, Aglaia stellatopilosa. This compound has attracted the attention of researchers due to its potential applications in the field of medicine. (-)-Steganacin is a complex molecule that contains several functional groups, including a lactone, a furan ring, and a tetrahydrofuran ring. These structural features make (-)-Steganacin an interesting target for chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Antimitotic and Antitubulin Activity

  • Antimitotic Properties : Steganacin inhibits cleavage in sea urchin eggs and prevents the formation of the mitotic apparatus at specific concentrations. This highlights its potential role in studying cell division processes (Wang, Rebhum, & Kupchan, 1977).
  • Antitubulin Effects : The compound inhibits tubulin polymerization in vitro and has been observed to cause depolymerization of preformed microtubules, indicating its utility in microtubule dynamics research (Wang, Rebhum, & Kupchan, 1977).

Inhibition of HeLa Cell Growth

  • Steganacin has been shown to block the replication of HeLa cells in mitosis, serving as an important tool in cancer cell biology studies (Schiff, Kende, & Horwitz, 1978).

Synthesis and Stereochemistry

  • Asymmetric Synthesis : Researchers have successfully synthesized (+)-steganacin, determining the absolute stereochemistry of natural (-)-steganacin. This is crucial for understanding the molecular structure and activity relationships of this compound (Tomioka, Ishiguro, & Koga, 1980).
  • Analog Synthesis : New analogs of steganacin, with a focus on their stereochemical configurations, have been synthesized, broadening the scope of its applications in pharmaceutical research (Laurent et al., 2011).

Structure-Activity Relationships

  • Steganacin's structure-activity relationships, particularly in inhibiting microtubule assembly, have been extensively studied. This research contributes to a better understanding of its mode of action at the molecular level (Zavala, Guénard, Robin, & Brown, 1980).

Modification and Stability

  • Efforts have been made to modify steganacin to increase its stability and effectiveness, such as replacing the lactone ring with a 1,5-disubstituted triazole, which is significant for developing more potent pharmaceutical agents (Imperio et al., 2007).

Cytotoxic Activities

  • The cytotoxic activities of steganacin analogs have been examined, revealing insights into their potential therapeutic applications in treating various cancers (Tomioka et al., 1991).

Eigenschaften

IUPAC Name

[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTXBUKLGQCZHC-XFQAVAEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961694
Record name Steganacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Steganacin

CAS RN

41451-68-7
Record name Steganacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,150
Citations
DL Sackett - Pharmacology & therapeutics, 1993 - Elsevier
A large number of antimicrotubule agents are known that bind to tubulin in vitro and disrupt microtubule assembly in vitro and in vivo. Many of these agents bind to the same site on the …
Number of citations: 262 www.sciencedirect.com
SM Kupchan, RW Britton, MF Ziegler… - Journal of the …, 1973 - ACS Publications
… We report herein the isolation and structural elucidation of steganacin (1) and steganangin (2), two novel antileukemic6 lignan lactones. These compounds and the companion lignans …
Number of citations: 268 pubs.acs.org
F Zavala, D Guenard, JP Robin… - Journal of medicinal …, 1980 - ACS Publications
… steganacin was tested for the inhibition of microtubule assembly in vitro. Interestingly, (±)-isopicrostegane (Ix = 5 µ ) was found to be almost as active as (i)-steganacin (… that steganacin (4…
Number of citations: 137 pubs.acs.org
K Tomioka, T Ishiguro, H Mizuguchi… - Journal of medicinal …, 1991 - ACS Publications
… 2 It has been suggested that steganacin, like other … of natural (-)-steganacin had to be corrected and drawn as (-)-l, … 7 Since allof the possible optically pure enantiomers of steganacin …
Number of citations: 57 pubs.acs.org
RWJ Wang, LI Rebhun, SM Kupchan - Cancer Research, 1977 - AACR
… that Steganacin prevented the for mation of the spindle that forms prior to 1st cleavage. This suggested that Steganacin… After we had shown that Steganacin inhibited in vitro assembly of …
Number of citations: 118 aacrjournals.org
AS Kende, LS Liebeskind - Journal of the American Chemical …, 1976 - ACS Publications
The isolation and structure determination of a novel class of dibenzocyclooctadiene lignan lactones represented by the antileukemic esters steganacin (I) and steganangin (II) have …
Number of citations: 102 pubs.acs.org
T Beryozkina, P Appukkuttan, N Mont… - Organic …, 2006 - ACS Publications
A novel, microwave-enhanced, highly efficient protocol for the synthesis of hitherto unknown (−)-steganacin and (−)-steganone 7-aza analogues containing a 1,2,3-triazole ring has …
Number of citations: 66 pubs.acs.org
A Joncour, A Décor, JM Liu… - … A European Journal, 2007 - Wiley Online Library
The asymmetric synthesis of novel axially chiral biaryl compounds 5 a–f containing a seven‐ or eight‐membered heterocyclic medium ring is described. These molecules can be …
D Becker, LR Hughes, RA Raphael - Journal of the Chemical Society …, 1977 - pubs.rsc.org
A synthetic route to the antileukaemic lignan (±)-steganacin (1) is described from the readily available piperonal and 3,4,5-trimethoxyphenylacetic acid. Diastereoisomerism …
Number of citations: 51 pubs.rsc.org
D Imperio, T Pirali, U Galli, F Pagliai, L Cafici… - Bioorganic & medicinal …, 2007 - Elsevier
Steganacin and podophyllotoxin are two naturally occurring lignans first isolated from plant sources, which share the capability to disrupt tubulin assembly. Although not strictly essential …
Number of citations: 99 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.